molecular formula C25H42O3 B096491 p-n-Octadecyloxybenzoic acid CAS No. 15872-10-3

p-n-Octadecyloxybenzoic acid

Cat. No. B096491
CAS RN: 15872-10-3
M. Wt: 390.6 g/mol
InChI Key: TZEWVAHWYIHCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-n-Octadecyloxybenzoic acid, commonly known as ODABA, is a chemical compound that belongs to the class of benzoic acid derivatives. ODABA is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. ODABA has been widely used in scientific research due to its unique chemical properties.

Mechanism Of Action

ODABA acts as a surfactant due to its amphiphilic nature, which allows it to form micelles in aqueous solutions. ODABA can also interact with lipid membranes due to its long hydrophobic chain, leading to changes in membrane properties. Additionally, ODABA can form complexes with metal ions, leading to the inhibition of metal corrosion.

Biochemical And Physiological Effects

ODABA has been shown to have antimicrobial properties against various bacteria and fungi. ODABA has also been shown to inhibit the growth of cancer cells in vitro. However, the exact mechanism of action of ODABA on cancer cells is still not fully understood.

Advantages And Limitations For Lab Experiments

One of the advantages of using ODABA in lab experiments is its high purity, which allows for accurate and reproducible results. ODABA is also relatively easy to synthesize and is readily available. However, ODABA has limited solubility in water, which can limit its use in aqueous solutions. Additionally, ODABA can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of ODABA in scientific research. One area of interest is the use of ODABA in the preparation of functional materials, such as stimuli-responsive materials and drug delivery systems. Another area of interest is the use of ODABA as a corrosion inhibitor in industrial applications. Furthermore, the potential antimicrobial and anticancer properties of ODABA warrant further investigation.

Scientific Research Applications

ODABA has been extensively studied for its potential applications in various scientific fields. ODABA has been used as a surfactant in the preparation of nanoparticles and in the synthesis of liquid crystals. ODABA has also been used as a template molecule in the preparation of mesoporous materials. Moreover, ODABA has been used as a corrosion inhibitor for metals and alloys.

properties

IUPAC Name

4-octadecoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEWVAHWYIHCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166504
Record name p-n-Octadecyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-n-Octadecyloxybenzoic acid

CAS RN

15872-50-1
Record name p-n-Octadecyloxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-n-Octadecyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture containing methyl 4-octadecyloxybenzoate (30 g) and acetic acid (10 ml) was warmed until a solution was obtained. To this solution was added concentrated sulfuric acid (3 ml), and the mixture heated to slowly distill off the methyl acetate. This distillation was carried out over a period of 40 minutes. The solution was then cooled just below the boiling point and stirred for an additional 30 minutes. The hot reaction mixture was poured onto cold water and the solid filtered and dried. The product was then slurried in methylene chloride (100 ml) then filtered. The solid was recrystallized from 2-butanone to give 4-octadecyloxybenzoic acid (24 g).
Quantity
30 g
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reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This compound was prepared by hydrolysis of methyl 4-dodecyloxybenzoate in a manner analogous to that described above for 4-octadecyloxybenzoic acid.
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Synthesis routes and methods III

Procedure details

This compound was prepared by hydrolysis of methyl 4-docosyloxybenzoate in a manner analogous to that described above for 4-octadecyloxybenzoic acid.
Name
methyl 4-docosyloxybenzoate
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

The ester 35a (405 mg, 1.0 mmol) was dissolved in 15 ml THF and 50 ml methanol was added. Water (approximately 10 ml) was added until the solution remained cloudy with vigorous stirring, at which time lithium hydroxide monohydrate (840 mg, 20.0 mmol) was added. The reaction mixture was refluxed overnight, acidified with concentrated HCl and cooled. The precipitate was filtered, washed with water and air dried to yield 279 mg (71%) of a white powder.
Name
Quantity
405 mg
Type
reactant
Reaction Step One
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Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
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Quantity
840 mg
Type
reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
10 mL
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solvent
Reaction Step Five
Yield
71%

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